molecular formula C9H15N3 B3214261 4-(3-Methyl-1h-pyrazol-1-yl)piperidine CAS No. 1138819-53-0

4-(3-Methyl-1h-pyrazol-1-yl)piperidine

Cat. No.: B3214261
CAS No.: 1138819-53-0
M. Wt: 165.24
InChI Key: VMNHNSAFXUMPJW-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methylpyrazole moiety. This scaffold is of significant interest in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-4-7-12(11-8)9-2-5-10-6-3-9/h4,7,9-10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNHNSAFXUMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1h-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring, which is then reacted with piperidine derivatives under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1h-pyrazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1h-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Position and Electronic Effects
  • 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (C₉H₁₆ClN₃, MW: 201.7 g/mol): This analog differs in the pyrazole substitution position (3- vs. 1-position) and exists as a hydrochloride salt.
  • 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6) : The addition of a benzenesulfonyl group increases molecular bulk and introduces sulfonyl electron-withdrawing effects, likely reducing membrane permeability compared to the simpler methylpyrazole-substituted piperidine .
Salt Forms and Solubility
  • SKI-O-703: A mesylate salt of a pyrazolylpyrimidine-piperidine hybrid (MW: Not provided). The mesylate salt enhances aqueous solubility, a critical factor for oral bioavailability. This suggests that salt formation (e.g., hydrochloride, mesylate) could similarly improve the solubility of 4-(3-Methyl-1H-pyrazol-1-yl)piperidine .

Data Table: Key Comparison Parameters

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthesis Method Notable Properties/Activity
This compound C₉H₁₅N₃ ~165.2 3-Methylpyrazole at piperidine C4 Not specified Hypothetical: Moderate solubility
4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl C₉H₁₆ClN₃ 201.7 4-Methylpyrazole at piperidine C4 Not specified Enhanced solubility (HCl salt)
SKI-O-703 Complex N/A Mesylate salt, hydroxyisoxazolidine Multi-step organic synthesis Syk inhibition, oral bioavailability
Compound 6 () C₂₁H₂₄N₄O₂S 396.5 Benzenesulfonyl, phenylpyrazole Reflux in ethanol/acid Reduced permeability due to bulk

Biological Activity

4-(3-Methyl-1H-pyrazol-1-yl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring substituted with a 3-methyl-1H-pyrazole moiety, which influences its reactivity and interaction with various biological targets. Its molecular formula is C₁₄H₁₈N₄, with a molecular weight of approximately 246.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a glycine transporter 1 inhibitor . This inhibition is relevant for treating conditions such as schizophrenia and other neuropsychiatric disorders by modulating neurotransmitter levels. Additionally, the compound's structure may allow it to interact with various receptors and enzymes, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to its ability to selectively inhibit glycine transporters. Glycine is a crucial neurotransmitter in the central nervous system, and enhancing its synaptic transmission could have therapeutic implications for neuropsychiatric conditions.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance, compounds containing pyrazole rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

A notable case study demonstrated that certain pyrazole derivatives exhibited stronger cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to traditional chemotherapeutics like cisplatin. The mechanism involved the activation of caspases, which are critical mediators of apoptosis .

Interaction Studies

Interaction studies focusing on this compound have highlighted its binding affinities with glycine transporters and other neurotransmitter receptors. Preliminary findings suggest that this compound may enhance synaptic transmission by selectively inhibiting glycine transporters.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidineC13H23N3Contains diethyl substitution, influencing pharmacokinetics.
3-(1-Ethyl-1H-pyrazol-4-yl)phenylpiperidineC17H22N2Features a phenyl group, potentially altering receptor interactions.
5-MethylpyrazoleC4H6N2Simpler structure; primarily used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific combination of piperidine and pyrazole functionalities, which may confer distinct biological activities not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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